molecular formula C48H67N13O11 B1665171 Arfalasin CAS No. 60173-73-1

Arfalasin

Cat. No. B1665171
CAS RN: 60173-73-1
M. Wt: 1002.1 g/mol
InChI Key: IBGNPQRJAXAGJH-MBNHCIONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Arfalasin has a molecular weight of 1,002.140 and an exact mass of 1,001.51 . Its molecular structure is complex, with a large number of carbon, hydrogen, nitrogen, and oxygen atoms . Further analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

  • Metabolomics in Traditional Chinese Medicine : A study on Astragali Radix (AR) used in traditional Chinese medicine employed NMR-based metabolomics and system pharmacology to investigate its protective effects against nephropathy. This research highlights the integration of traditional medicine and modern scientific methods, which might be relevant for the study of compounds like Arfalasin (Wang-ning Zhang et al., 2018).

  • Gene Clustering in Biosurfactant Production : Research on Pseudomonas sp. MIS38, producing the biosurfactant arthrofactin, involved cloning and characterizing the arthrofactin synthetase gene cluster. This study provides insights into microbial production of bioactive compounds, potentially relevant for understanding Arfalasin's biosynthesis (N. Roongsawang et al., 2003).

  • Augmented and Virtual Reality in Dental Medicine : Augmented reality (AR) and virtual reality (VR) applications in dental medicine were systematically reviewed, showcasing technological advances in medical education and practice. While not directly related to Arfalasin, this study exemplifies the integration of technology in healthcare, a context where Arfalasin might be studied or utilized (T. Joda et al., 2019).

  • Role of Dynactin Complex in Synapse Growth : A study on Drosophila Arfaptin, associated with the dynactin complex, showed its importance in synapse growth and Golgi membrane binding. Understanding protein interactions in cellular processes can be important for the pharmacological context of Arfalasin (Leo Chang et al., 2013).

  • Androgen Receptor Transcription Complex Formation : A study explored the assembly of the Androgen Receptor (AR) transcription complex. Understanding receptor interactions and regulatory mechanisms can be crucial in the context of developing or studying new pharmaceuticals like Arfalasin (Y. Shang et al., 2002).

  • Pig PeptideAtlas for Systems Biology : The development of the Pig PeptideAtlas, mapping proteins to canonical proteins, demonstrates advancements in proteomics and systems biology, relevant for pharmacological research and development (M. O. Hesselager et al., 2016).

Mechanism of Action

Arfalasin acts as an angiotensin II (AII) blocker . Angiotensin II is a hormone that can constrict blood vessels and increase blood pressure. By blocking the action of this hormone, Arfalasin can help to lower blood pressure.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-amino-4-oxobutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H67N13O11/c1-26(2)38(58-41(65)32(12-8-20-53-48(50)51)55-37(64)19-18-36(49)63)44(68)56-33(22-28-14-16-31(62)17-15-28)42(66)59-39(27(3)4)45(69)57-34(23-30-24-52-25-54-30)46(70)61-21-9-13-35(61)43(67)60-40(47(71)72)29-10-6-5-7-11-29/h5-7,10-11,14-17,24-27,32-35,38-40,62H,8-9,12-13,18-23H2,1-4H3,(H2,49,63)(H,52,54)(H,55,64)(H,56,68)(H,57,69)(H,58,65)(H,59,66)(H,60,67)(H,71,72)(H4,50,51,53)/t32-,33-,34-,35-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNPQRJAXAGJH-MBNHCIONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H67N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024241
Record name 1-Succinamic acid-5-L-valine-8-(L-2-phenylglycine)angiotensin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1002.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arfalasin

CAS RN

60173-73-1
Record name Arfalasin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060173731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Succinamic acid-5-L-valine-8-(L-2-phenylglycine)angiotensin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARFALASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E6SP93I57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arfalasin
Reactant of Route 2
Reactant of Route 2
Arfalasin
Reactant of Route 3
Reactant of Route 3
Arfalasin
Reactant of Route 4
Reactant of Route 4
Arfalasin
Reactant of Route 5
Reactant of Route 5
Arfalasin
Reactant of Route 6
Reactant of Route 6
Arfalasin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.